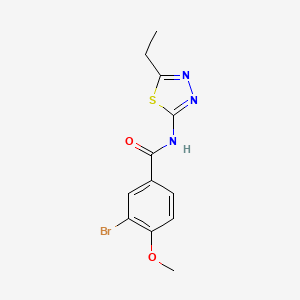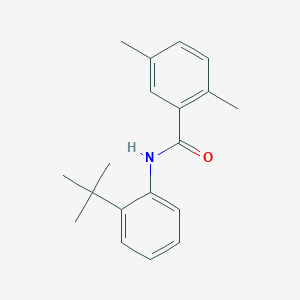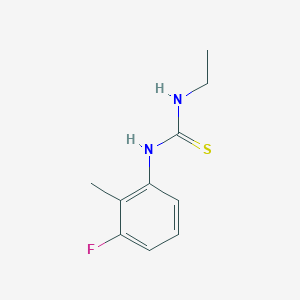![molecular formula C18H17ClN2O2 B5761162 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5761162.png)
3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide, also known as CPAPA, is a synthetic compound that belongs to the class of acrylamides. CPAPA has been extensively studied for its potential applications in scientific research, particularly in the field of medicine and pharmacology.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide has also been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide has also been shown to reduce pain and fever in animal models, indicating its potential as an analgesic and antipyretic agent.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide has several advantages as a research tool, including its potent anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various diseases. However, 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide also has several limitations, including its complex synthesis method and limited availability. 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide is also a relatively new compound, and its long-term safety and efficacy have not been fully established.
Orientations Futures
There are several future directions for the study of 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide, including the development of novel drugs based on its structure and mechanism of action. 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide may also have applications in the field of cancer research, as it has been shown to inhibit the activity of certain enzymes that are involved in tumor growth and metastasis. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide and its potential as a therapeutic agent.
Méthodes De Synthèse
3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide can be synthesized through a multi-step process, which involves the reaction of 4-chlorobenzaldehyde with propionyl chloride to form 4-chlorobenzoylpropionyl chloride. This intermediate is then reacted with 4-aminophenylacetic acid to form the corresponding amide, which is subsequently dehydrated to obtain 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide. The synthesis of 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide is a complex process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide has been studied extensively for its potential applications in scientific research, particularly in the field of medicine and pharmacology. 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases such as arthritis, cancer, and neurodegenerative disorders. 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide has also been shown to inhibit the activity of certain enzymes, which may have implications for the development of novel drugs.
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[4-(propanoylamino)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-2-17(22)20-15-8-10-16(11-9-15)21-18(23)12-5-13-3-6-14(19)7-4-13/h3-12H,2H2,1H3,(H,20,22)(H,21,23)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKFGDYZKZTOKH-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N-[4-(propanoylamino)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(methylthio)phenyl]-4-nitrobenzamide](/img/structure/B5761101.png)


![N-(5-tert-butyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide](/img/structure/B5761130.png)
![(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B5761147.png)



![5-[(2-methylbenzoyl)amino]isophthalic acid](/img/structure/B5761168.png)

![3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5761182.png)

![1-[2-(4-morpholinyl)-2-oxoethyl]-3-(2-nitrovinyl)-1H-indole](/img/structure/B5761191.png)